3-[2-(Diethylamino)ethyl]pyrrolidine
説明
特性
分子式 |
C10H22N2 |
|---|---|
分子量 |
170.30 g/mol |
IUPAC名 |
N,N-diethyl-2-pyrrolidin-3-ylethanamine |
InChI |
InChI=1S/C10H22N2/c1-3-12(4-2)8-6-10-5-7-11-9-10/h10-11H,3-9H2,1-2H3 |
InChIキー |
HSLYYEYYNXRKGM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCC1CCNC1 |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Pyrrolidine vs. Quinoline Hybrids
The quinoline-based analog (C₂₁H₃₀N₄O₂, ) shares the diethylaminoethyl-pyrrolidine moiety but incorporates a 4-hydroxyquinoline core. This hybrid structure likely enhances π-π stacking interactions in biological systems, as evidenced by its activity in stimulating U937 immune cells.
Role of Phosphonothiolate Groups
The phosphonothiolate compound () demonstrates how the diethylaminoethyl chain can be integrated into organophosphorus agents. Such derivatives are often studied for their reactivity in nerve agent detoxification or catalytic applications. The absence of a phosphorus center in 3-[2-(Diethylamino)ethyl]pyrrolidine limits its utility in these contexts but avoids associated toxicity risks.
Pyrrolidine Dione Derivatives
2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione () highlights the impact of ring modification. The dione group introduces hydrogen-bonding sites and electron-withdrawing effects, which are absent in the target compound. This structural difference may render the dione derivative more suitable as a protease inhibitor or anticonvulsant, whereas the tertiary amine in 3-[2-(Diethylamino)ethyl]pyrrolidine could favor receptor binding (e.g., adrenergic or serotonin receptors).
Dihydropyridine vs. Pyrrolidine Scaffolds
Dihydropyridine derivatives like the Amlodipine analog () are renowned for cardiovascular applications (e.g., hypertension). The dihydropyridine ring’s planar structure and ester groups enable calcium channel blocking, a mechanism unlikely for 3-[2-(Diethylamino)ethyl]pyrrolidine due to its saturated ring and lack of ester functionalities.
準備方法
Reaction Mechanism and Conditions
-
Precursor Synthesis :
-
Reductive Cyclization :
Challenges and Optimizations
-
Steric Hindrance : The diethylaminoethyl group may impede cyclization, necessitating higher catalyst loading or prolonged reaction times.
-
Purification : Vacuum distillation at 80–120°C (5–20 mmHg) is critical to isolate the volatile free base.
Alkylation of Pyrrolidine Derivatives
Direct alkylation of pyrrolidine with 2-chloro-N,N-diethylethylamine offers a straightforward route but requires careful handling to avoid over-alkylation.
Protocol
-
Reaction Setup :
-
Pyrrolidine is dissolved in anhydrous THF under nitrogen.
-
Alkylating Agent : 2-chloro-N,N-diethylethylamine (1.2 equiv).
-
Base : Potassium carbonate (2.0 equiv) to scavenge HCl.
-
-
Conditions :
Limitations
-
Competitive Reactions : Quaternization of pyrrolidine’s amine group occurs without strict stoichiometric control.
-
Workup : Extraction with ethyl acetate and brine removes unreacted starting materials.
Michael Addition-Cyclization Strategy
This two-step method leverages conjugate addition followed by intramolecular cyclization.
Step 1: Michael Addition
-
Substrates : Acrylonitrile and N,N-diethylethylenediamine .
-
Conditions :
-
Solvent: Methanol, 25°C.
-
Catalyst: Triethylamine (10 mol%).
-
Intermediate : 3-(diethylaminoethyl)aminopropionitrile.
-
Step 2: Cyclization
-
Reduction : Hydrogenation (Raney nickel, 50 psi H₂) converts the nitrile to a primary amine.
-
Cyclization : Heating at 80°C in toluene induces ring closure.
Reductive Amination of Ketone Precursors
A ketone intermediate, 3-(2-oxoethyl)pyrrolidine , undergoes reductive amination with diethylamine.
Procedure
Advantages
-
Chemoselectivity : NaBH₃CN selectively reduces imine intermediates without affecting ketones.
Ring-Opening of Lactams
Opening δ-valerolactam with 2-(diethylamino)ethylmagnesium bromide provides an alternative pathway.
Process
-
Grignard Reaction :
-
δ-valerolactam reacts with the Grignard reagent in THF at −78°C.
-
-
Acidic Workup : Hydrolysis with HCl yields the ammonium salt, which is neutralized to the free base.
Comparative Analysis of Methods
Q & A
Q. What are the common synthetic routes for preparing 3-[2-(Diethylamino)ethyl]pyrrolidine, and what reaction conditions are optimal for high yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, reacting pyrrolidine derivatives with diethylaminoethyl halides under basic conditions (e.g., NaH in THF at 0°C) can yield the target compound. Key parameters include:
- Solvent : Polar aprotic solvents like THF or DMF enhance reaction efficiency.
- Temperature : Controlled temperatures (0–25°C) minimize side reactions.
- Catalyst : Pd(PPh₃)₄ may improve cross-coupling efficiency in complex pathways .
Table 1 : Example reaction conditions from literature:
| Reaction Type | Reagents | Conditions | Yield Range |
|---|---|---|---|
| Alkylation | NaH, THF | 0°C, 12h | 60–75% |
| Cross-coupling | Pd(PPh₃)₄, Cs₂CO₃ | Dioxane, reflux | 45–60% |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of 3-[2-(Diethylamino)ethyl]pyrrolidine?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and stereochemistry (e.g., diethylaminoethyl protons at δ 2.5–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 183.2).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% purity threshold for pharmacological studies) .
Q. What are the key considerations when designing experiments to assess the pharmacological activity of 3-[2-(Diethylamino)ethyl]pyrrolidine?
- Methodological Answer :
- In vitro assays : Use cell lines expressing target receptors (e.g., GPCRs) to evaluate binding affinity (IC₅₀).
- Dose-response curves : Test concentrations spanning 1 nM–100 µM to determine potency and efficacy.
- Control groups : Include vehicle controls and reference compounds (e.g., known GPCR ligands) .
Advanced Research Questions
Q. How can computational chemistry be applied to optimize the synthesis pathway of 3-[2-(Diethylamino)ethyl]pyrrolidine?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states to identify energy barriers. For example:
- Reaction Path Search : Tools like GRRM or Gaussian simulate alternative pathways to avoid high-energy intermediates.
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts .
Case Study : ICReDD’s workflow reduced optimization time by 40% for similar pyrrolidine derivatives by integrating computational and experimental data .
Q. What strategies are recommended for resolving contradictions in reported bioactivity data for pyrrolidine derivatives like 3-[2-(Diethylamino)ethyl]pyrrolidine?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, PubMed) to identify trends.
- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) across labs.
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., diethylamino vs. dimethylamino groups) to isolate bioactivity drivers .
Q. How do reaction parameters such as solvent choice and temperature influence the stereochemical outcomes in the synthesis of 3-[2-(Diethylamino)ethyl]pyrrolidine?
- Methodological Answer :
- Solvent Polarity : Polar solvents stabilize charged intermediates, favoring cis-isomers.
- Low-Temperature Conditions : Slow reaction kinetics enhance stereoselectivity (e.g., –20°C yields 85% cis vs. 50% at 25°C).
- Chiral Catalysts : Use (R)-BINAP or similar ligands to induce enantioselectivity (>90% ee) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
